N-Methyl-1-(2-thienyl)cyclohexanamine
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Overview
Description
N-Methyl-1-(2-thienyl)cyclohexanamine is an organic compound with the molecular formula C11H17NS. It is a yellow to pale yellow oil with a boiling point of approximately 288.9°C . This compound is part of the cyclohexanamine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-(2-thienyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of aniline derivatives using cobalt or nickel-based catalysts. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-thienyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thienyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines
Substitution: Various substituted cyclohexanamines
Scientific Research Applications
N-Methyl-1-(2-thienyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-thienyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the thienyl group.
N,N-Dimethyl-1-(2-thienyl)cyclohexanamine: A derivative with two methyl groups attached to the nitrogen atom.
N-Butyl-1-(2-thienyl)cyclohexanamine: A compound with a butyl group instead of a methyl group on the nitrogen atom.
Uniqueness
N-Methyl-1-(2-thienyl)cyclohexanamine is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139401-07-3 |
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Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-methyl-1-thiophen-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-12-11(7-3-2-4-8-11)10-6-5-9-13-10/h5-6,9,12H,2-4,7-8H2,1H3 |
InChI Key |
ONFXZSPICVDPJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C2=CC=CS2 |
Origin of Product |
United States |
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